

2,3-Dimethylbutanedinitrile: Technical Profile & Applications

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Compound of Interest

Compound Name: 2,3-Dimethylbutanedinitrile

CAS No.: 16411-13-5

Cat. No.: B098800

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CAS Number: 16411-13-5 Synonyms: 2,3-Dimethylsuccinonitrile; 2,3-Dicyanobutane Molecular Formula: $C_6H_8N_2$ Molecular Weight: 108.14 g/mol

Executive Summary

2,3-Dimethylbutanedinitrile (CAS 16411-13-5) is a vicinal dinitrile compound primarily utilized as a high-performance electrolyte additive in lithium-ion batteries and as a specialized intermediate in organic synthesis. Structurally, it consists of a succinonitrile backbone with methyl substitutions at the 2 and 3 positions.

Critical Distinction: Researchers must distinguish this compound from its sterically bulkier analog, 2,3-diethyl-**2,3-dimethylbutanedinitrile** (CAS 85688-81-9 / 128903-20-8), which is frequently used as a radical initiator. While both share the succinonitrile core, their physicochemical properties and applications differ significantly.

Chemical Identity & Stereochemistry

The presence of two chiral centers at the C2 and C3 positions results in stereoisomerism, a critical factor in purification and crystalline properties.

- **Meso Form:** Achiral (internal plane of symmetry). Typically exhibits a distinct melting point and solubility profile compared to the racemic pair.

- Racemic Mixture (dl-pair): A 1:1 mixture of the (2R,3R) and (2S,3S) enantiomers.

Physicochemical Profile [\[1\]](#) [\[2\]](#) [\[3\]](#) [\[4\]](#) [\[5\]](#) [\[6\]](#) [\[7\]](#) [\[8\]](#) [\[9\]](#)

Property	Data	Notes
Physical State	Solid (Crystalline Powder)	White to off-white appearance.
Melting Point	~50–100 °C (Estimate)	Varies by stereoisomer ratio. Succinonitrile mp is 57°C; methyl substitution typically elevates mp.
Boiling Point	>200 °C	Decomposes at high temperatures.
Solubility	Soluble in polar organic solvents	Acetonitrile, DMSO, DMF, Ethyl Acetate.
Reactivity	Electrophilic Nitrile Group	Susceptible to hydrolysis (to acid/amide) and reduction (to amine).

Synthesis & Manufacturing

The industrial synthesis of **2,3-dimethylbutanedinitrile** typically follows a nucleophilic substitution pathway starting from 2-butene derivatives. The choice of solvent and phase transfer catalyst is crucial to suppress elimination side reactions.

Primary Synthetic Route: Cyanation of 2,3-Dibromobutane

This protocol utilizes 2,3-dibromobutane, which is readily accessible via the bromination of 2-butene.

Step-by-Step Methodology:

- Precursor Preparation: Bromination of 2-butene (cis/trans mixture) yields 2,3-dibromobutane.
- Cyanation: The dibromide is reacted with an excess of Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in a polar aprotic solvent (e.g., DMSO) or a biphasic system (Water/DCM) using a Phase Transfer Catalyst (e.g., TBAB).

- Workup: The reaction mixture is quenched, and the product is extracted with ethyl acetate.
- Purification: Recrystallization or fractional distillation is used to separate the meso and dl isomers if required.

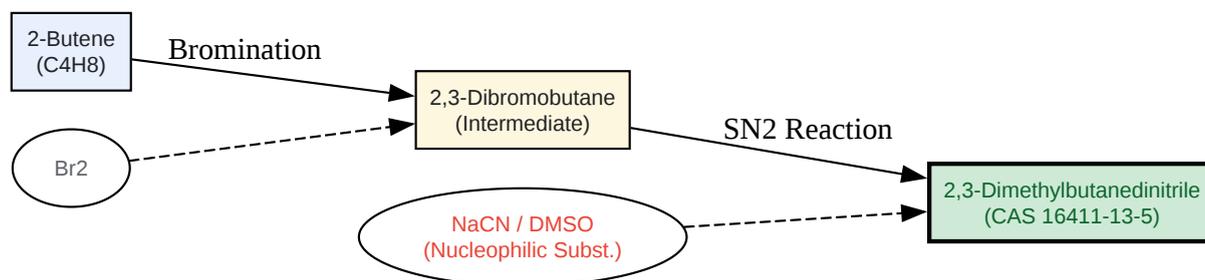


Figure 1: Synthetic Pathway for 2,3-Dimethylbutanedinitrile

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Key Applications

A. Lithium-Ion Batteries (Electrolyte Additive)

2,3-Dimethylbutanedinitrile is a critical additive for high-voltage lithium-ion batteries. Its function relies on its ability to complex with transition metal ions and form a protective Solid Electrolyte Interphase (SEI).

- Mechanism: The nitrile groups (-CN) possess high oxidation resistance and strong coordination ability with cathode surface metals (e.g., Co, Ni, Mn).
- Effect:
 - Cathode Protection: Forms a nitrogen-rich passivation film on the cathode surface, suppressing the oxidative decomposition of the carbonate solvent.
 - Transition Metal Stabilization: Chelates dissolved metal ions, preventing them from migrating to and poisoning the anode.
 - Thermal Stability: Enhances the safety of the battery under high-temperature operation.

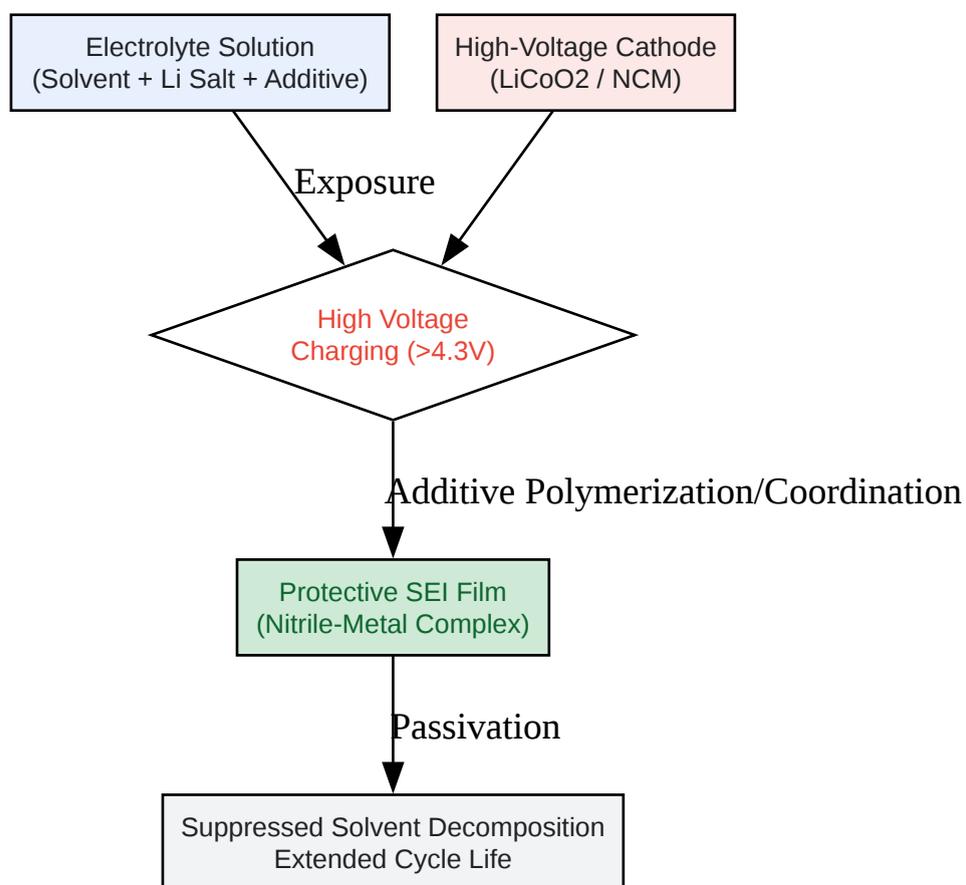


Figure 2: Mechanism of Action in Li-Ion Batteries

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B. Pharmaceutical Intermediates

The compound serves as a precursor for heterocycles. The nitrile groups can be converted into amidoximes via reaction with hydroxylamine. These amidoximes are key intermediates in the synthesis of 1,2,4-oxadiazoles, a scaffold found in various bioactive molecules (e.g., immunomodulators, antibiotics).

Safety & Handling

As a nitrile derivative, **2,3-dimethylbutanedinitrile** poses specific hazards related to toxicity and irritation.

- GHS Classification:
 - Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

- Skin/Eye Irritation: Category 2.
- Metabolic Hazard: Nitriles can liberate cyanide ions in vivo via hepatic metabolism (cytochrome P450).
- Handling Protocol:
 - PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
 - Ventilation: All operations must be conducted in a certified chemical fume hood.
 - Waste Disposal: Segregate as hazardous organic waste. Do not mix with acids (risk of HCN evolution).

References

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